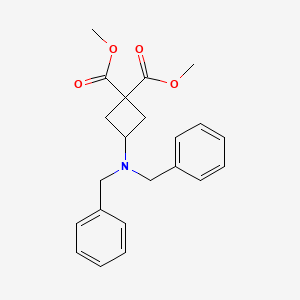
Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate
Descripción general
Descripción
Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate, or DDBDC, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, a catalyst, or a ligand in chemical reactions. DDBDC is also used as a substrate for biocatalytic reactions. This compound has been studied extensively in the past few decades and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
DDBDC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of enzymatic mechanisms. It has also been used to study the effects of different catalysts on the rate of reaction and the stereochemistry of the reaction. Additionally, DDBDC has been used to study the effects of different ligands on the binding of enzymes to their substrates.
Mecanismo De Acción
The mechanism of action of DDBDC is not fully understood. However, it is known to act as a reagent in a variety of chemical reactions, including the formation of carbon-carbon bonds and the formation of new functional groups. Additionally, DDBDC can act as a catalyst in the formation of new molecules, as well as in the activation of existing molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DDBDC have not been extensively studied. However, it has been shown to have some antibacterial and antifungal activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DDBDC in laboratory experiments include its low cost, its stability, and its wide range of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of DDBDC is its potential toxicity, which should be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
The potential applications of DDBDC are still being explored, and there are many potential future directions for research. These include the development of new pharmaceuticals, the study of its effects on the human body, and the use of DDBDC as a catalyst in industrial processes. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could provide valuable insight into its potential applications.
Propiedades
IUPAC Name |
dimethyl 3-(dibenzylamino)cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20(24)22(21(25)27-2)13-19(14-22)23(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZBWNTUGTTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)

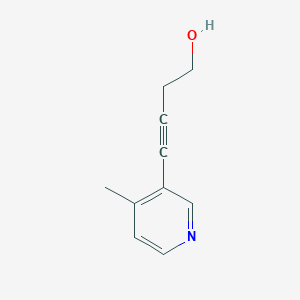
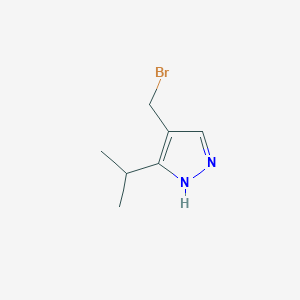
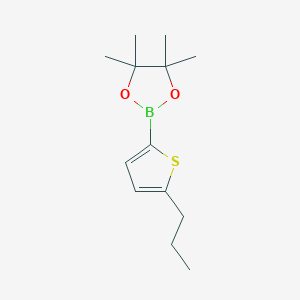
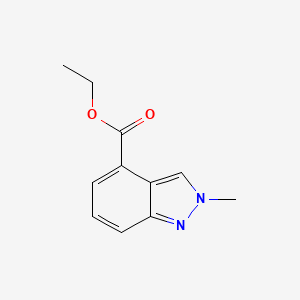
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)
![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)

![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)
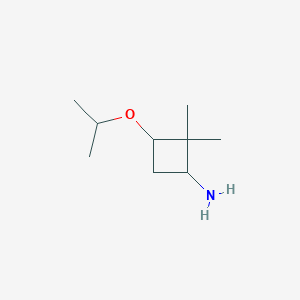
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B1467606.png)